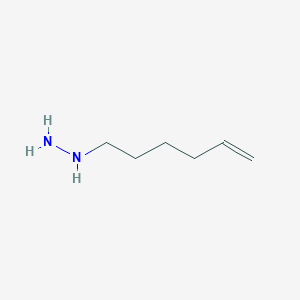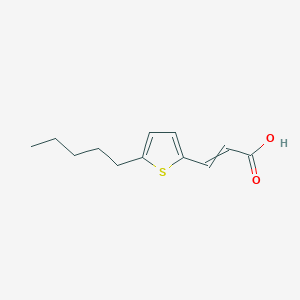![molecular formula C23H21N3O3 B14333376 4-[(4-methoxybenzoyl)amino]-N-[(E)-(4-methylphenyl)methylideneamino]benzamide CAS No. 100278-46-4](/img/structure/B14333376.png)
4-[(4-methoxybenzoyl)amino]-N-[(E)-(4-methylphenyl)methylideneamino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-methoxybenzoyl)amino]-N-[(E)-(4-methylphenyl)methylideneamino]benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a methoxybenzoyl group, a methylphenyl group, and a benzamide core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-methoxybenzoyl)amino]-N-[(E)-(4-methylphenyl)methylideneamino]benzamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of 4-methoxybenzoic acid, which is then converted into its corresponding acid chloride. This intermediate reacts with an amine to form the amide linkage. The final step involves the condensation of the amide with an aldehyde or ketone to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(4-methoxybenzoyl)amino]-N-[(E)-(4-methylphenyl)methylideneamino]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
4-[(4-methoxybenzoyl)amino]-N-[(E)-(4-methylphenyl)methylideneamino]benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-[(4-methoxybenzoyl)amino]-N-[(E)-(4-methylphenyl)methylideneamino]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(4-methoxybenzoyl)amino]-N-[(E)-(2-nitrophenyl)methylideneamino]benzamide
- 4-[(4-methoxybenzoyl)amino]-N-[(E)-(4-chlorophenyl)methylideneamino]benzamide
Uniqueness
4-[(4-methoxybenzoyl)amino]-N-[(E)-(4-methylphenyl)methylideneamino]benzamide is unique due to its specific structural features, such as the methoxybenzoyl and methylphenyl groups
Propriétés
Numéro CAS |
100278-46-4 |
|---|---|
Formule moléculaire |
C23H21N3O3 |
Poids moléculaire |
387.4 g/mol |
Nom IUPAC |
4-[(4-methoxybenzoyl)amino]-N-[(E)-(4-methylphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C23H21N3O3/c1-16-3-5-17(6-4-16)15-24-26-23(28)19-7-11-20(12-8-19)25-22(27)18-9-13-21(29-2)14-10-18/h3-15H,1-2H3,(H,25,27)(H,26,28)/b24-15+ |
Clé InChI |
MYGRXLOCUBPQEQ-BUVRLJJBSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC |
SMILES canonique |
CC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Dimethyl-5,7-bis(methylsulfanyl)pyrido[3,4-d]pyridazin-1(2H)-one](/img/structure/B14333306.png)
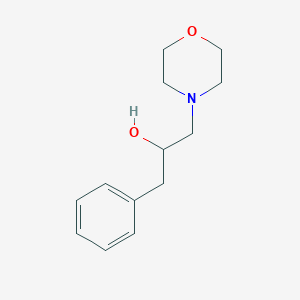

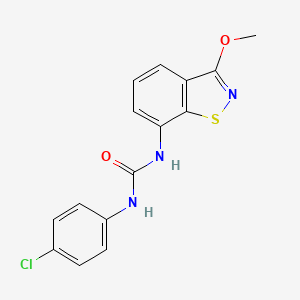


![4-Methoxy-4'-{2-[(prop-1-en-1-yl)oxy]ethoxy}-1,1'-biphenyl](/img/structure/B14333360.png)
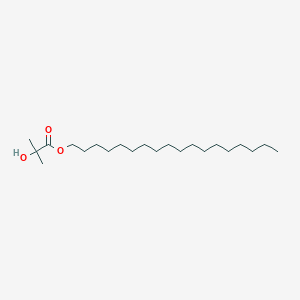
![1-Azabicyclo[2.2.2]octane-4-carbonyl azide](/img/structure/B14333369.png)
![2-[2-(Morpholin-4-yl)-5-nitrobenzene-1-sulfonyl]ethan-1-ol](/img/structure/B14333384.png)
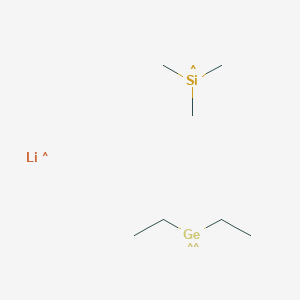
![1-Chloro-2-[(4-chlorophenyl)methoxy]benzene](/img/structure/B14333400.png)
